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molecular formula C9H8N2OS B8577989 (1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone

(1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone

Cat. No. B8577989
M. Wt: 192.24 g/mol
InChI Key: XGSVQOPNDHXYSG-UHFFFAOYSA-N
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Patent
US08981111B2

Procedure details

To a solution of 5-Bromo-1-methyl-imidazole (18.8 g, 117 mmol) in dichloromethane (50 mL) was added dropwise ethylmagnesium bromide (3 M in Et2O, 38.9 mL, 117 mmol). After stirring at room temperature for 30 min, the reaction mixture was cooled down to 0° C. with an ice-brine bath and N-methoxy-N-methylthiophene-3-carboxamide (20.0 g, 117 mmol) was added dropwise. The mixture was stirred for 3.5 h at room temperature. The mixture was worked-up by addition of water (400 mL), then acidified with aq. HCl (1 M) until pH=7. After extraction with dichloromethane (3×100 mL), the organic layers were washed with water (100 mL) then dried over MgSO4 and concentrated in vacuo. Purification of the residue on silica gel afforded (1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone [11.6 g, yield 41%; HPLC/MS: m/z=193 (M+H); log P(HCOOH)=0.43].
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
38.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]([CH3:7])[CH:5]=[N:4][CH:3]=1.C([Mg]Br)C.CON(C)[C:15]([C:17]1[CH:21]=[CH:20][S:19][CH:18]=1)=[O:16].Cl>ClCCl.O>[CH3:7][N:6]1[C:2]([C:15]([C:17]2[CH:21]=[CH:20][S:19][CH:18]=2)=[O:16])=[CH:3][N:4]=[CH:5]1

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
BrC1=CN=CN1C
Name
Quantity
38.9 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CON(C(=O)C1=CSC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to 0° C. with an ice-brine bath
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3.5 h at room temperature
Duration
3.5 h
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane (3×100 mL)
WASH
Type
WASH
Details
the organic layers were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue on silica gel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=NC=C1C(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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